molecular formula C16H25NO6 B4000533 3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid

Cat. No.: B4000533
M. Wt: 327.37 g/mol
InChI Key: KVAMLZPNBJMIRM-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a propan-2-ylpropan-1-amine moiety, combined with oxalic acid. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Scientific Research Applications

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropylamine-based compounds can vary widely depending on the specific compound and its use. For example, in the case of the drug escitalopram, which contains a derivative of isopropylamine, it acts as a selective serotonin reuptake inhibitor .

Safety and Hazards

Isopropylamine is highly flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Isopropylamine is a valuable intermediate in the chemical industry and is used in the preparation of many herbicides and pesticides . The future directions of “[3-(3-ethoxyphenoxy)propyl]isopropylamine oxalate” would depend on its specific properties and potential applications, which are not available in the current literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine typically involves multiple steps, starting with the preparation of the ethoxyphenoxy intermediate. This intermediate is then reacted with propan-2-ylpropan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenoxy)-N-propan-2-ylpropan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    3-(3-ethoxyphenoxy)-N-methylpropan-1-amine: Similar structure with a methyl group instead of a propan-2-yl group.

Uniqueness

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-ethoxyphenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-4-16-13-7-5-8-14(11-13)17-10-6-9-15-12(2)3;3-1(4)2(5)6/h5,7-8,11-12,15H,4,6,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAMLZPNBJMIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.